![molecular formula C20H32O5 B147794 (5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid CAS No. 136626-78-3](/img/structure/B147794.png)
(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRY-200 involves multiple steps, starting from the appropriate cyclopentabenzofuran derivative. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the cyclopentabenzofuran ring.
Alkylation: Addition of the pentenyl side chain through an alkylation reaction.
Phenoxy Group Introduction: Incorporation of the phenoxy group via a substitution reaction.
Formation of Sodium Salt: Conversion of the final product to its sodium salt form for increased stability and solubility.
Industrial Production Methods: Industrial production of TRY-200 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Use of batch reactors for controlled addition of reagents and monitoring of reaction progress.
Purification: Multiple purification steps, including crystallization and chromatography, to isolate the desired product.
Quality Control: Rigorous quality control measures to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: TRY-200 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of the cyclopentabenzofuran ring, each with different functional groups replacing the original hydroxyl or phenoxy groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying the reactivity of prostaglandin analogues.
Biology: Investigated for its effects on cellular processes, particularly in the gastrointestinal tract.
Industry: Potential applications in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
TRY-200 exerts its effects by mimicking the action of prostaglandin I2. It binds to prostaglandin receptors on the surface of target cells, leading to the activation of intracellular signaling pathways. This results in various physiological effects, including:
Vasodilation: Relaxation of blood vessels, leading to increased blood flow.
Anti-inflammatory Effects: Reduction of inflammation by inhibiting the production of pro-inflammatory cytokines.
Gastroprotective Effects: Promotion of mucosal healing and protection against gastric acid.
Comparison with Similar Compounds
TRY-200 is unique among prostaglandin analogues due to its stability and specific biological activity. Similar compounds include:
Prostaglandin E2: Another prostaglandin analogue with similar but less potent effects on the gastrointestinal tract.
16,16-Dimethyl Prostaglandin E2: A synthetic analogue with similar therapeutic applications but different pharmacokinetic properties.
TRY-200 stands out due to its enhanced stability and specific targeting of prostaglandin I2 receptors, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
136626-78-3 |
|---|---|
Molecular Formula |
C20H32O5 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24)/b11-10+,15-8+/t14-,16-,17-,18-,19+/m1/s1 |
InChI Key |
KAQKFAOMNZTLHT-QEJAIVOXSA-N |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Synonyms |
TRY 200 TRY-200 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B147712.png)
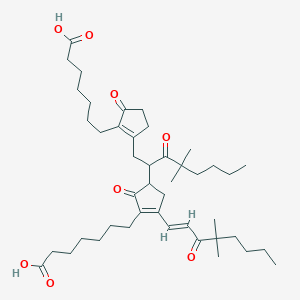
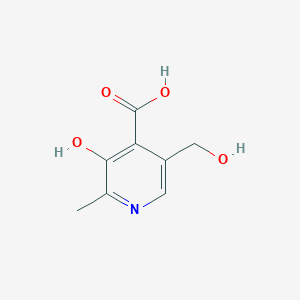
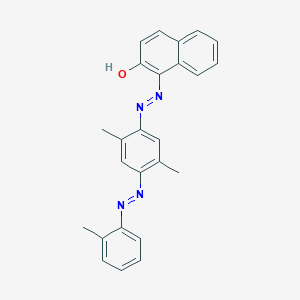
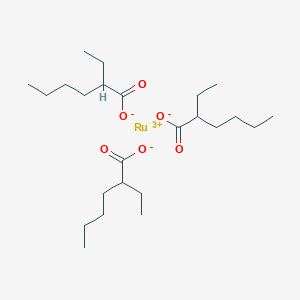
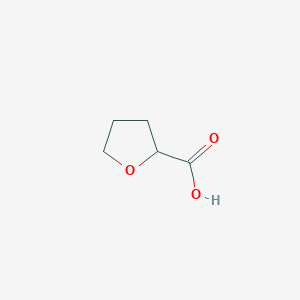
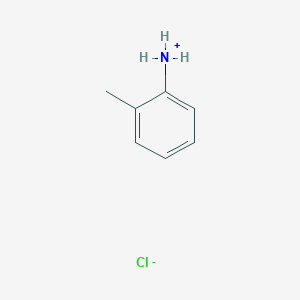
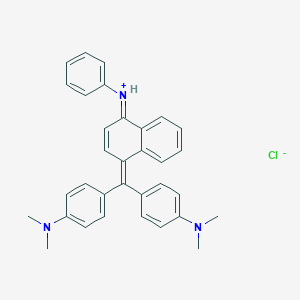
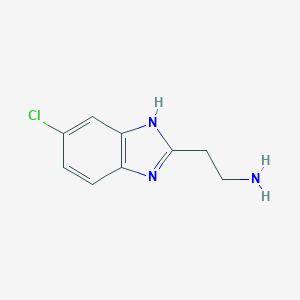
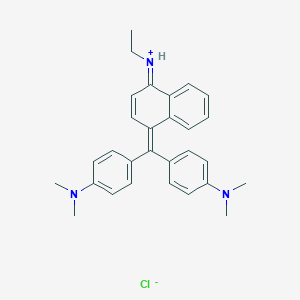
![methyl 3-methyl-2-[[(E)-4-methyl-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pent-2-enoyl]amino]butanoate](/img/structure/B147733.png)
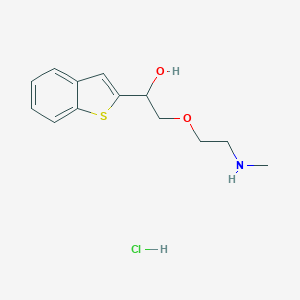

![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
